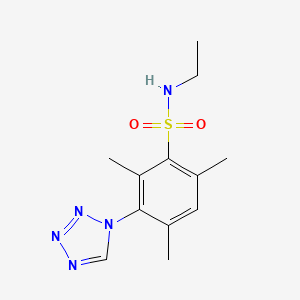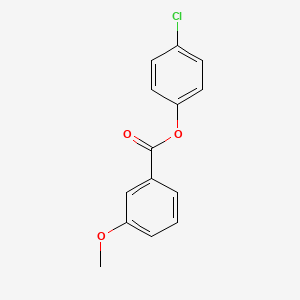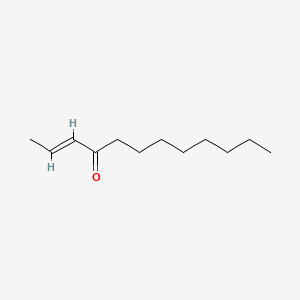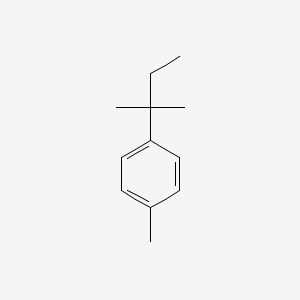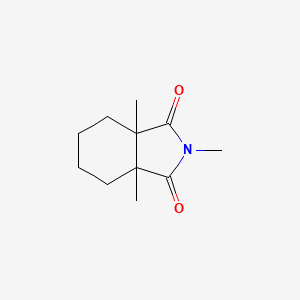
2,3a,7a-Trimethylhexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3a,7a-Trimethylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by its hexahydro structure, indicating that it is fully saturated, and the presence of three methyl groups at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,7a-Trimethylhexahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dicarboxylic acid derivative with an amine, followed by cyclization and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups or the nitrogen atom.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atom, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2,3a,7a-Trimethylhexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Hexahydroisoindole: Lacks the methyl groups present in 2,3a,7a-Trimethylhexahydro-1H-isoindole-1,3(2H)-dione.
Trimethylisoindole: Contains a similar structure but is not fully saturated.
Isoindoline: A related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and fully saturated structure, which can impart distinct chemical and biological properties.
特性
CAS番号 |
89068-30-4 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
2,3a,7a-trimethyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H17NO2/c1-10-6-4-5-7-11(10,2)9(14)12(3)8(10)13/h4-7H2,1-3H3 |
InChIキー |
MOTFJIRKOYNEOJ-UHFFFAOYSA-N |
正規SMILES |
CC12CCCCC1(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


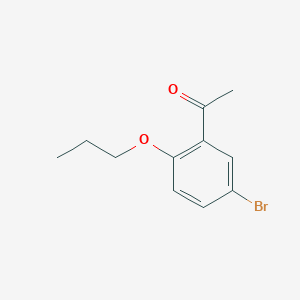
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)
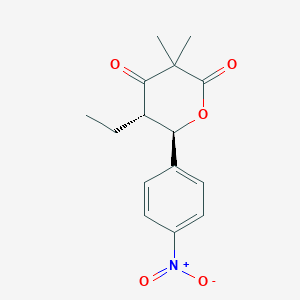
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
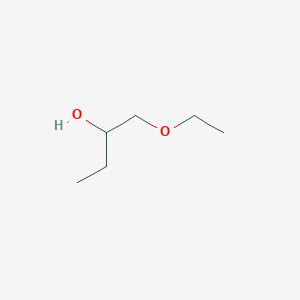
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
